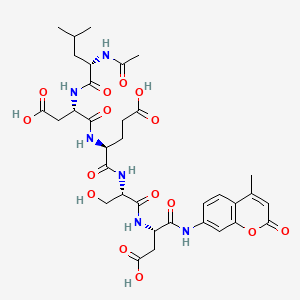
Ac-LDESD-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-Leu-Asp-Glu-Ser-Asp-amino-4-methylcoumarin (Ac-LDESD-AMC) is a synthetic peptide substrate used primarily as a caspase-2 inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in apoptosis research due to its ability to inhibit caspase-2, an initiator caspase involved in the intrinsic apoptotic pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ac-LDESD-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Acetyl-Leu-Asp-Glu-Ser-Asp-amino-4-methylcoumarin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including HPLC, to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-LDESD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-2. The hydrolysis of the peptide bond releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of caspase-2. The reaction buffer may contain components such as HEPES, NaCl, and DTT to maintain enzyme activity and stability .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), a fluorescent compound that serves as a reporter molecule in various biochemical assays .
Applications De Recherche Scientifique
Ac-LDESD-AMC is widely used in scientific research, particularly in the study of apoptosis. Its applications include:
Mécanisme D'action
Ac-LDESD-AMC exerts its effects by inhibiting caspase-2. The mechanism involves the binding of the peptide substrate to the active site of caspase-2, preventing the enzyme from cleaving its natural substrates. This inhibition is crucial for studying the role of caspase-2 in apoptosis and identifying potential therapeutic targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-AMC: A substrate for caspase-3, another key enzyme in the apoptosis pathway.
Ac-LEHD-AMC: A substrate for caspase-9, an initiator caspase similar to caspase-2.
Uniqueness
Ac-LDESD-AMC is unique due to its specificity for caspase-2, allowing researchers to selectively study the role of this enzyme in apoptosis. Unlike other caspase substrates, this compound provides insights into the intrinsic apoptotic pathway, making it a valuable tool in apoptosis research .
Propriétés
Formule moléculaire |
C34H44N6O15 |
|---|---|
Poids moléculaire |
776.7 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H44N6O15/c1-15(2)9-21(35-17(4)42)32(52)38-23(13-28(47)48)33(53)37-20(7-8-26(43)44)30(50)40-24(14-41)34(54)39-22(12-27(45)46)31(51)36-18-5-6-19-16(3)10-29(49)55-25(19)11-18/h5-6,10-11,15,20-24,41H,7-9,12-14H2,1-4H3,(H,35,42)(H,36,51)(H,37,53)(H,38,52)(H,39,54)(H,40,50)(H,43,44)(H,45,46)(H,47,48)/t20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
OYKCEQVPFXNIAB-LSBAASHUSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
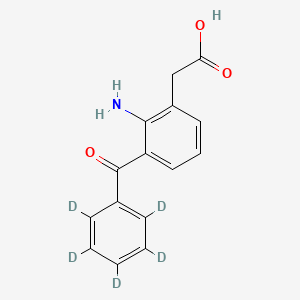
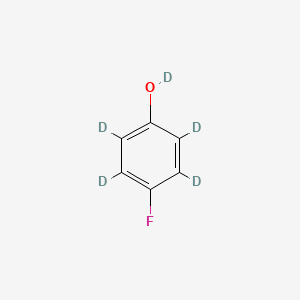
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
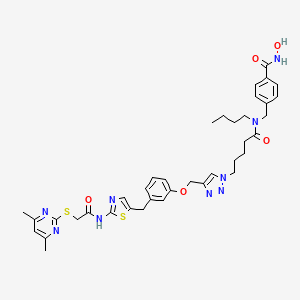
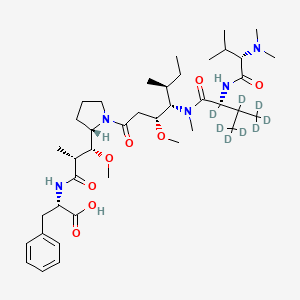
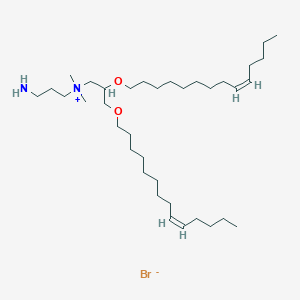

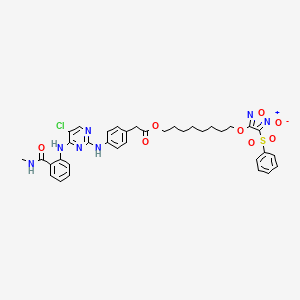
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
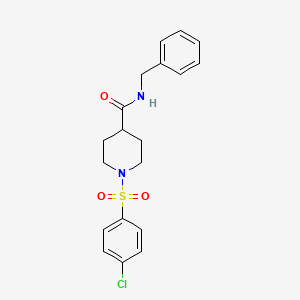
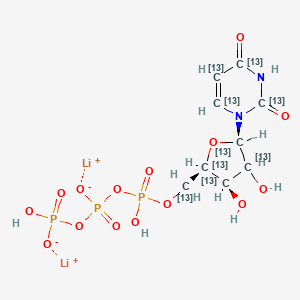
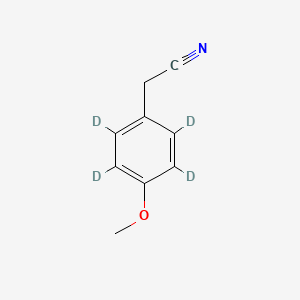
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
